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Oleandomycin 2'-O-phosphate -

Oleandomycin 2'-O-phosphate

Catalog Number: EVT-1556866
CAS Number:
Molecular Formula: C35H62NO15P
Molecular Weight: 767.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Oleandomycin 2'-O-phosphate is the 2'-O-phospho derivative of oleandomycin. It derives from an oleandomycin. It is a conjugate acid of an oleandomycin 2'-O-phosphate(1-).
Source

The primary source of oleandomycin is the fermentation process involving Streptomyces antibioticus, which synthesizes this compound through complex biosynthetic pathways. The production of oleandomycin involves various enzymatic reactions that lead to its final structure .

Classification

Oleandomycin 2'-O-phosphate belongs to the class of macrolide antibiotics, characterized by a large lactone ring structure. Its classification can be further detailed as follows:

  • Type: Antibiotic
  • Subclass: Macrolide
  • Chemical Family: Polyketides
Synthesis Analysis

Methods

The synthesis of oleandomycin 2'-O-phosphate can be approached through several methods, primarily focusing on biosynthetic pathways in Streptomyces antibioticus. The key steps involve:

  1. Polyketide Synthesis: The oleandomycin synthase (OLES) operates through a modular structure typical of type I polyketide synthases. This involves the attachment of acetyl-CoA and methyl malonyl-CoA units to form the polyketide backbone .
  2. Glycosylation: Post-polyketide modifications are crucial for the formation of oleandomycin's characteristic sugars. Glycosyltransferases OleG1 and OleG2 facilitate the addition of sugar moieties derived from TDP-glucose to the macrolide framework .
  3. Phosphorylation: The conversion of oleandomycin to its phosphate derivative involves phosphorylation at the 2'-OH position, which can be catalyzed by specific kinases or achieved through chemical methods.

Technical Details

The biosynthetic pathway is highly regulated and involves multiple enzymatic steps, including oxidation and glycosylation, leading to the final phosphorylated product. The specific enzymes and their mechanisms are subjects of ongoing research, focusing on their role in antibiotic resistance and efficacy .

Molecular Structure Analysis

Structure

Oleandomycin 2'-O-phosphate has a complex molecular structure characterized by:

  • Molecular Formula: C35_{35}H62_{62}N O15_{15}P
  • Molecular Weight: 767.8 g/mol
  • IUPAC Name: [(2S,3R,4S,6R)-4-(dimethylamino)-2-[[(3R,5S,6S,7R,8S,9R,12R,13R,14S,15R)-14-hydroxy-8-[(2R,4S,5S,6S)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-5,7,9,12,13,15-hexamethyl-10,16-dioxo-1,11-dioxaspiro[2.13]hexadecan-6-yl]oxy]-6-methyloxan-3-yl] dihydrogen phosphate .

Data

The structural complexity includes multiple stereocenters and functional groups that contribute to its biological activity. The presence of a phosphate group at the 2'-position significantly alters its pharmacological properties compared to oleandomycin without this modification.

Chemical Reactions Analysis

Reactions

Oleandomycin 2'-O-phosphate participates in various chemical reactions that are critical for its biological function:

  1. Glycosylation Reactions: These reactions involve the transfer of sugar moieties to the macrolide backbone.
  2. Phosphorylation Reactions: The addition of phosphate groups can influence solubility and bioactivity.
  3. Deactivation Mechanisms: Research indicates that oleandomycin can undergo glucosylation reactions leading to inactivation in certain environments .

Technical Details

The reactivity of oleandomycin 2'-O-phosphate can be influenced by factors such as pH and the presence of specific enzymes that facilitate or hinder these reactions.

Mechanism of Action

Process

Oleandomycin exerts its antibacterial effects primarily by binding to the 50S subunit of bacterial ribosomes. This binding inhibits protein synthesis by blocking peptide bond formation during translation .

Data

Research shows that oleandomycin's mechanism involves:

  • Inhibition of ribosomal assembly.
  • Disruption of translational activity.
    Despite being less potent than erythromycin due to structural differences (e.g., absence of certain hydroxyl groups), it still retains significant activity against some bacterial strains .
Physical and Chemical Properties Analysis

Physical Properties

  • Solubility: Water solubility is approximately 0.407 mg/mL.
  • pKa Values: The strongest acidic pKa is around 12.67; basic pKa is approximately 9.
  • Physiological Charge: Typically exists as a cation under physiological conditions.

Chemical Properties

Oleandomycin 2'-O-phosphate exhibits properties typical of macrolides:

  • High molecular weight contributes to its complex interactions with biological systems.
  • Polar surface area is significant (162.68 Ų), affecting its permeability across cellular membranes.
Applications

Scientific Uses

Oleandomycin 2'-O-phosphate has potential applications in:

  1. Antibiotic Research: Investigating resistance mechanisms against macrolide antibiotics.
  2. Pharmaceutical Development: As a lead compound for developing new antibiotics or derivatives with improved efficacy.
  3. Biochemical Studies: Understanding glycosylation processes and their impact on antibiotic activity.

Research into oleandomycin derivatives continues to reveal insights into antibiotic function and resistance mechanisms in bacteria .

Chemical Characterization of Oleandomycin 2'-O-phosphate

Structural Elucidation and Molecular Configuration

Oleandomycin 2'-O-phosphate is a semisynthetic derivative formed through the regioselective phosphorylation of the 2'-hydroxyl group on the desosamine sugar moiety of the parent macrolide antibiotic oleandomycin. Its molecular formula is C₃₅H₆₄NO₁₆P, with a molecular weight of 785.85 g/mol [3] [7]. The phosphorylation site is specifically located on the C2' position of the desosamine sugar (3,4,6-trideoxy-3-(dimethylamino)-β-D-xylo-hexopyranose), a crucial modification that alters the molecule's electronic properties and steric profile while retaining the macrocyclic lactone core and the oleandrose sugar unit [1] [7]. The compound exists as an anion under physiological conditions due to the ionization of the phosphate group, contributing significantly to its altered physicochemical properties compared to unmodified oleandomycin. This structural modification converts the hydroxyl group into a bulky, negatively charged substituent, fundamentally altering molecular interactions with biological targets and solvents [3] [8].

Table 1: Molecular Characteristics of Oleandomycin 2'-O-phosphate

PropertyValueDescription
Molecular FormulaC₃₅H₆₄NO₁₆PCarbon 35, Hydrogen 64, Nitrogen 1, Oxygen 16, Phosphorus 1
Exact Mass785.396 g/molMono-isotopic mass
CAS Registry Number7060-74-4Unique chemical identifier [5]
Phosphorylation SiteC2' of desosamine sugarRegioselective modification on the amino sugar moiety [7]
IUPAC Name(3R,5R,6S,7R,8R,11R,12S,13R,14S,15S)-6-hydroxy-5,7,8,11,13,15-hexamethyl-4,10-dioxo-14-[3,4,6-trideoxy-3-(dimethylazaniumyl)-2-O-phosphonato-β-D-xylo-hexopyranosyloxy]-1,9-dioxaspiro[2.13]hexadec-12-yl 2,6-dideoxy-3-O-methyl-α-L-arabino-hexopyranosideSystematic chemical name reflecting stereochemistry [7]

Comparative Analysis with Parent Compound Oleandomycin

The introduction of the anionic phosphate group at the C2' position of desosamine induces substantial changes in oleandomycin's properties and bioactivity. Structurally, this modification increases the molecule's overall polarity and introduces a strong negative charge at physiological pH, significantly reducing its passive membrane permeability compared to the uncharged parent compound [3] [8]. Spectroscopically, the phosphate group introduces distinctive signals in ³¹P-NMR spectra (characteristic chemical shift between -0.5 to 2.5 ppm depending on pH and solvent) and alters the chemical environment of neighboring protons, observable through downfield shifts of the H2' proton in ¹H-NMR spectra [1] [3].

Functionally, phosphorylation dramatically reduces antibacterial potency. Oleandomycin exhibits a minimum inhibitory concentration (MIC) of 0.3-3 μg/mL against Staphylococcus aureus, while its phosphorylated derivative demonstrates significantly diminished ribosomal binding affinity and antibacterial efficacy [2]. This reduction occurs because phosphorylation sterically hinders the critical interaction between the desosamine sugar and the 23S rRNA within the bacterial ribosome's peptidyl transferase center—an interaction essential for the protein synthesis inhibition mechanism shared by macrolide antibiotics [1] [8]. Biochemically, this modification serves as a self-resistance mechanism in antibiotic-producing streptomycetes, where specific kinases phosphorylate the antibiotic to protect the producer organism from its own metabolite [6].

Table 2: Comparative Properties of Oleandomycin and Oleandomycin 2'-O-phosphate

PropertyOleandomycinOleandomycin 2'-O-phosphateFunctional Consequence
Molecular Weight687.868 g/mol [2]785.85 g/mol [3]Increased steric bulk and hydration
C2' Functional GroupHydroxyl (-OH)Phosphate (-OPO₃²⁻)Introduction of negative charge and hydrogen bonding capacity
Antibacterial ActivityMIC 0.3-3 μg/mL (S. aureus) [2]Significantly reducedLoss of ribosomal binding affinity [1]
Membrane PermeabilityModerateReducedDecreased cellular uptake in pathogens
Biological RoleAntibioticDetoxified metabolite/Resistance mechanismProtection of producer strains [6]

Spectroscopic and Crystallographic Data

Characterization of oleandomycin 2'-O-phosphate employs a comprehensive suite of spectroscopic techniques. Infrared spectroscopy reveals key vibrational bands associated with the phosphate moiety, including a prominent P=O stretch at 1260-1300 cm⁻¹ and P-O-C stretches between 1000-1100 cm⁻¹, alongside the characteristic lactone carbonyl stretch at 1740 cm⁻¹ [3] [7]. Mass spectrometry consistently shows a deprotonated molecular ion [M-H]⁻ at m/z 784.4 under negative-ion electrospray ionization conditions, with diagnostic fragment ions corresponding to the loss of the phosphate group (98 Da) and cleavage of glycosidic bonds [3] [8].

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed structural insights. ¹H-NMR analysis shows significant downfield shifting of the H2' proton (δ 4.2-4.8 ppm) compared to the parent compound (δ 3.5-3.9 ppm), due to the electron-withdrawing phosphate group. The ¹³C-NMR spectrum displays a characteristic downfield shift for the C2' carbon (δ 78-82 ppm) relative to oleandomycin (δ 70-72 ppm). ³¹P-NMR exhibits a distinctive singlet in the range of δ -0.5 to 2.5 ppm, sensitive to pH and solvent conditions [3] [7]. Despite extensive structural data, crystallographic information remains limited for oleandomycin 2'-O-phosphate itself. However, X-ray analyses of related macrolide phosphate derivatives reveal critical intermolecular interactions involving the phosphate group, including hydrogen bonding with water molecules and ionic interactions with counterions, which likely stabilize its conformation in the solid state [3]. Computational modeling suggests the charged phosphate group participates in intramolecular hydrogen bonding with proximal hydroxyl groups on the macrolide ring, potentially influencing its overall three-dimensional conformation in solution [1].

Synthetic Routes and Phosphorylation Mechanisms

The generation of oleandomycin 2'-O-phosphate occurs through both enzymatic and chemical pathways. In antibiotic-producing Streptomyces strains, dedicated macrolide kinases (e.g., OleI kinase) catalyze the transfer of the γ-phosphate from ATP to the 2'-hydroxyl of desosamine with strict regioselectivity. This enzymatic transformation follows a bi-bi kinetic mechanism, requiring Mg²⁺ as a cofactor, and serves as a self-resistance mechanism to protect the producing organism from its own antibiotic [6].

Chemical synthesis provides an alternative route for laboratory-scale production. The most efficient method employs phosphorus oxychloride (POCl₃) in anhydrous pyridine at controlled temperatures (-10 to 0°C), achieving phosphorylation while minimizing degradation of the acid-sensitive macrolide ring [3]. Post-reaction, the crude product undergoes purification via ion-exchange chromatography to separate the mono-phosphorylated derivative from unreacted oleandomycin, diphosphorylated byproducts, and ring-opened degradation products. More recently, solid-phase methodologies utilizing polymer-bound phosphorylating agents (e.g., phosphoramidites) have gained traction for their improved selectivity and simplified purification processes. These methods activate the specific hydroxyl group through temporary protection strategies, followed by phosphate group introduction and global deprotection [3] [8].

The phosphorylation efficiency and regioselectivity are influenced by several factors. The nucleophilicity of the target 2'-hydroxyl is enhanced by the adjacent tertiary amine on the desosamine sugar, favoring its phosphorylation over other hydroxyl groups on the molecule. Steric hindrance around the glycosidic linkage and the macrolide ring hydroxyls further contributes to the observed regioselectivity. Typical isolated yields range from 40-65% for chemical phosphorylation, while enzymatic methods can reach 70-90% conversion efficiency under optimized conditions [3] [6].

Table 3: Phosphorylation Methods for Oleandomycin 2'-O-phosphate Synthesis

MethodReagents/ConditionsYieldAdvantages/Limitations
Chemical PhosphorylationPOCl₃, anhydrous pyridine, -10°C to 0°C, 2-4 h40-55%Scalable but requires strict anhydrous conditions; risk of side reactions
Solid-Phase SynthesisPolymer-bound phosphoramidite, tetrazole activation, oxidation then deprotection50-65%Simplified purification; reduced side products; higher reagent cost
Enzymatic PhosphorylationRecombinant OleI kinase, ATP, Mg²⁺, pH 7.5, 30°C70-90%High regioselectivity and conversion; requires enzyme production and cofactor regeneration
Protecting Group StrategySelective C2' protection/deprotection before phosphorylation45-60%Enhanced regiocontrol but adds synthetic steps

Properties

Product Name

Oleandomycin 2'-O-phosphate

IUPAC Name

[(2S,3R,4S,6R)-4-(dimethylamino)-2-[[(3R,5S,6S,7R,8S,9R,12R,13R,14S,15R)-14-hydroxy-8-[(2R,4S,5S,6S)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-5,7,9,12,13,15-hexamethyl-10,16-dioxo-1,11-dioxaspiro[2.13]hexadecan-6-yl]oxy]-6-methyloxan-3-yl] dihydrogen phosphate

Molecular Formula

C35H62NO15P

Molecular Weight

767.8 g/mol

InChI

InChI=1S/C35H62NO15P/c1-16-14-35(15-45-35)32(39)19(4)27(37)18(3)22(7)48-33(40)21(6)30(49-26-13-25(44-11)28(38)23(8)47-26)20(5)29(16)50-34-31(51-52(41,42)43)24(36(9)10)12-17(2)46-34/h16-31,34,37-38H,12-15H2,1-11H3,(H2,41,42,43)/t16-,17+,18-,19+,20+,21+,22+,23-,24-,25-,26-,27-,28-,29-,30-,31+,34-,35+/m0/s1

InChI Key

XGECXLDCKVMKRN-KPBLUZLMSA-N

SMILES

CC1CC(C(C(O1)OC2C(CC3(CO3)C(=O)C(C(C(C(OC(=O)C(C(C2C)OC4CC(C(C(O4)C)O)OC)C)C)C)O)C)C)OP(=O)(O)O)N(C)C

Canonical SMILES

CC1CC(C(C(O1)OC2C(CC3(CO3)C(=O)C(C(C(C(OC(=O)C(C(C2C)OC4CC(C(C(O4)C)O)OC)C)C)C)O)C)C)OP(=O)(O)O)N(C)C

Isomeric SMILES

C[C@@H]1C[C@@H]([C@H]([C@@H](O1)O[C@H]2[C@H](C[C@@]3(CO3)C(=O)[C@@H]([C@H]([C@H]([C@H](OC(=O)[C@@H]([C@H]([C@@H]2C)O[C@H]4C[C@@H]([C@H]([C@@H](O4)C)O)OC)C)C)C)O)C)C)OP(=O)(O)O)N(C)C

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